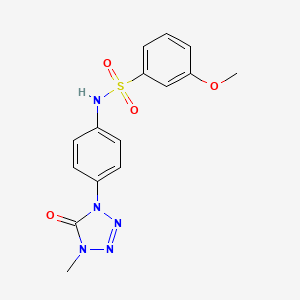

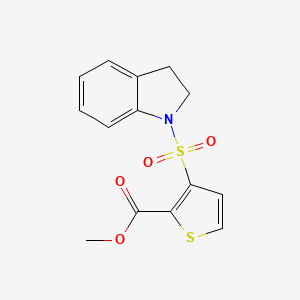

3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide” is a derivative of thiazolyl-pyrazole . It is a part of a class of compounds that have been reported to possess many biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity hydrazonoyl chlorides as well as bromoacetyl derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 390.39 . The structure includes a pyrazole nucleus, which is a significant class of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity hydrazonoyl chlorides as well as bromoacetyl derivatives .Applications De Recherche Scientifique

Pharmacokinetics and Metabolic Studies

Metabolite Identification : Studies on similar compounds, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), have focused on identifying urinary metabolites through gas chromatography-mass spectrometry. This research is crucial for understanding the metabolic pathways and potential toxicological implications of synthetic compounds (Kavanagh et al., 2012).

Pharmacokinetics : Research on compounds like pyronaridine (PND) explores pharmacokinetics, offering insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are fundamental for drug development and safety assessments (Feng et al., 1987).

Pharmacological Effects

Monoamine Oxidase B Inhibition : The kinetic modeling of radioligands binding to monoamine oxidase B (MAO-B) in the human brain, as studied with compounds like [11C]SL25.1188, indicates potential therapeutic applications in neuropsychiatric disorders (Rusjan et al., 2014).

Antihypertensive Effects : The study of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in cerebrospinal fluid and its correlation with hypertension severity suggests that similar compounds could be researched for their effects on blood pressure and cardiovascular health (Saran et al., 1978).

Therapeutic Applications

Anti-Malarial Activity : The pharmacokinetics of anti-malarial agents like pyronaridine have been studied, providing a basis for the evaluation of similar compounds for their potential anti-malarial efficacy (Feng et al., 1987).

Ocular Hypertension : Studies on aminozolamide, a topical carbonic anhydrase inhibitor, for ocular hypertension highlight the importance of vehicle in drug delivery and therapeutic efficacy, suggesting similar research directions for related sulfonamide compounds (Lewis et al., 1986).

Mécanisme D'action

The compound contains a tetrazole ring, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazoles are often used in pharmaceutical drugs due to their bioisosterism with the carboxylate group .

The compound also contains a benzenesulfonamide moiety, which is found in many drugs, including some diuretics and antidiabetic drugs .

The methoxy group (–O–CH3) is a common substituent in organic chemistry, which can influence the solubility, boiling point, and reactivity of the compound .

Propriétés

IUPAC Name |

3-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S/c1-19-15(21)20(18-17-19)12-8-6-11(7-9-12)16-25(22,23)14-5-3-4-13(10-14)24-2/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNZKXDLJICWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)

![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)

![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)

![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)

![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)

![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)